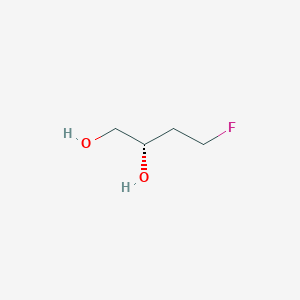
(2S)-4-Fluorobutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Fluorobutane-1,2-diol: is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Fluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to obtain the compound in high yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2S)-4-Fluorobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobutan-2-one.
Reduction: Formation of 4-fluorobutane.
Substitution: Formation of 4-azidobutane-1,2-diol or 4-thiobutane-1,2-diol.
科学研究应用
Chemistry: (2S)-4-Fluorobutane-1,2-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (2S)-4-Fluorobutane-1,2-diol exerts its effects depends on the context of its use. In enzymatic reactions, the fluorine atom can influence the reactivity and binding affinity of the compound. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
相似化合物的比较
Butane-1,2-diol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2S)-4-Chlorobutane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(2S)-4-Bromobutane-1,2-diol:
Uniqueness: The presence of the fluorine atom in (2S)-4-Fluorobutane-1,2-diol imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs and valuable in various research and industrial applications.
属性
IUPAC Name |
(2S)-4-fluorobutane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQZMHORAYWONP-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
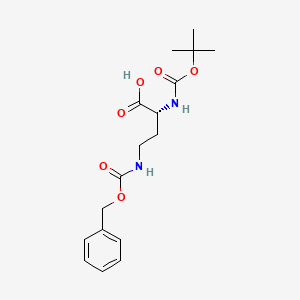
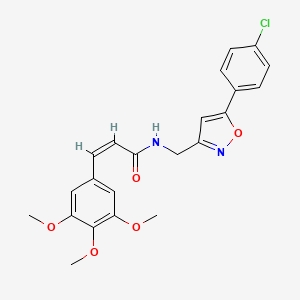
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![3-{5-[1-(THIOPHENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE](/img/structure/B2772400.png)
![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)
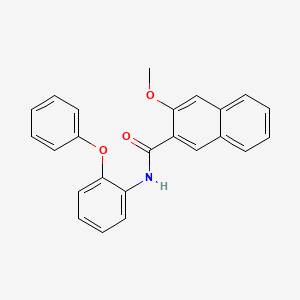
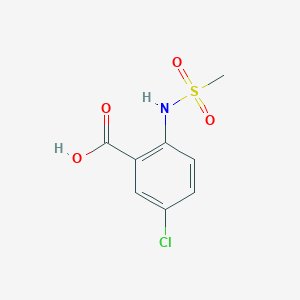
![N-[(2E)-4-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2772407.png)
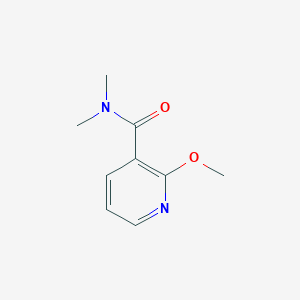
![3-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2772409.png)
![4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2772411.png)
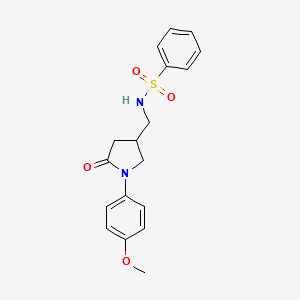
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)
